![molecular formula C10H12O4 B3030962 Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester CAS No. 117048-44-9](/img/structure/B3030962.png)
Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester
Übersicht
Beschreibung
“Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester” is a chemical compound used in scientific research. It is a type of phenoxy herbicide, which are chemicals developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .
Synthesis Analysis
Phenoxy herbicides, including “this compound”, were introduced in 1946 and have been in widespread use in agriculture since the mid-1950s . The best-known phenoxy herbicides are analogues of compounds with an extra methyl group attached next to the carboxylic acid . The addition of the methyl group creates a chiral center in these molecules and biological activity is found only in the (2R)-isomer .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . The molecular weight is 196.2 . The InChI key is VUCNQOPCYRJCGQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Phenoxy herbicides, including “this compound”, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth . Thus, when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .Physical And Chemical Properties Analysis
The physical form of “this compound” is a crystalline powder . It has a melting point of 107°C to 112°C . The functional groups present in the compound are carboxylic acid and hydroxyl .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been studied for its crystal structure, providing insights into molecular configurations and interactions. In a study by Ranganatha et al. (2012), the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was examined through spectral analysis and X-ray diffraction, revealing specific molecular orientations and hydrogen bonding patterns that contribute to understanding the structural properties of such esters Ranganatha, V. L., Vinutha, N., Khanum, S., Anthal, S., Revannasiddaiah, D., Rajnikant, & Gupta, V. (2012). X-ray Structure Analysis Online.
Enzymatic Hydrolysis in Drug Synthesis
The compound and its derivatives have been applied in the enzymatic synthesis processes of potential pharmaceuticals. For example, Bevilaqua et al. (2004) investigated the enzymatic hydrolysis of a prototype anti-asthma drug, demonstrating the compound's role in the last synthesis step via lipase catalysis. This highlights its significance in producing pharmaceuticals through biotechnological methods Bevilaqua, J., Pinto, J., Lima, L. M., Barreiro, E., Alves, T., & Freire, D. (2004). Biochemical Engineering Journal.
Biological Screening for New Compounds
Dahiya et al. (2008) synthesized a series of analogs based on aryloxyacetic acid, including those derived from acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester. These compounds were subjected to biological screening, showing potential antibacterial and antifungal activities. This research illustrates the compound's utility in developing new bioactive molecules Dahiya, R., Pathak, D., & Kaur, R. (2008). Journal of the Indian Chemical Society.
Synthesis of Organic Microporous Materials
The compound has been utilized in the synthesis of novel microporous organic materials. Cheng et al. (2013) reported on the synthesis and characterization of a new organic microporous material, demonstrating the compound's applicability in creating materials with potential for gas storage, separation technologies, and catalysis Cheng, Z., Yang, B., Yang, M., & Zhang, B. (2013). Journal of the Brazilian Chemical Society.
Wirkmechanismus
Safety and Hazards
“Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUZRBIZTBWIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351076 | |
| Record name | Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117048-44-9 | |
| Record name | Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-hydroxymethylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
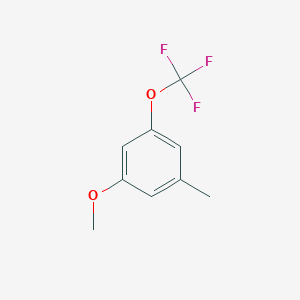

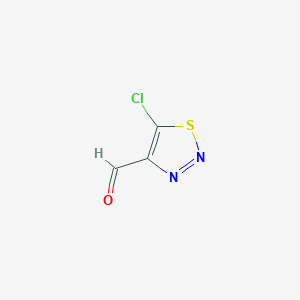
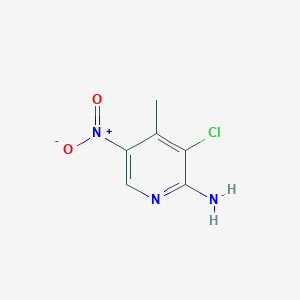



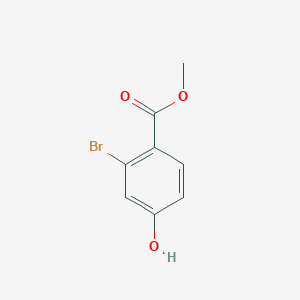
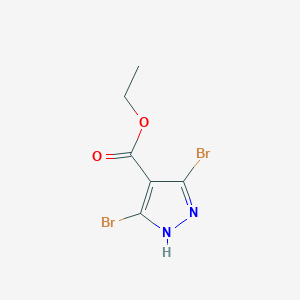
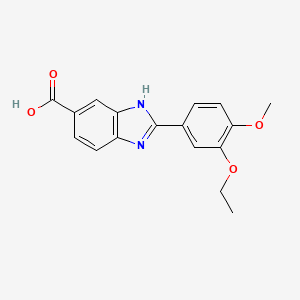

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)


